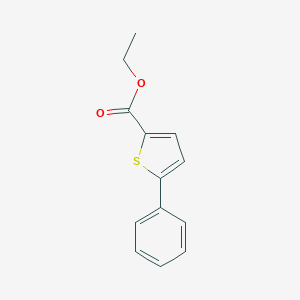
2-ethyl-3-methyl-1H-indole
Overview
Description
2-Ethyl-3-methyl-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 2-ethyl-3-methyl-1H-indole can be analyzed using its molecular formula C11H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-ethyl-3-methyl-1H-indole can be analyzed using its molecular weight, which is 159.228 Da .Scientific Research Applications
Enzymatic Research
- Enzyme Studies in Brain Tissue : An enzyme capable of N-methylating various indole(ethyl)amine substrates was isolated from the brain. This enzyme was distinct from those in the pituitary and pineal glands, suggesting specialized functions in the brain (Morgan & Mandell, 1969).
Material and Chemical Properties
- Thermodynamic Properties : The thermodynamic properties of alkyl 1H-indole carboxylate derivatives, including ethyl 1H-indole-2-carboxylate, were studied. This research helps in understanding the stability and reactivity of these compounds (Carvalho et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition in Metals : 3-Amino alkylated indoles, a class including derivatives of 2-ethyl-3-methyl-1H-indole, were investigated for their efficacy in preventing corrosion in mild steel. These compounds showed significant inhibition efficiency, providing insights into potential industrial applications (Verma et al., 2016).
Pharmaceutical Research
- Pharmacological Activities : Indoles, including 2-ethyl-3-methyl-1H-indole derivatives, have been identified as important in various pharmacological activities. This highlights their potential in medicinal chemistry (Basavarajaiah & Mruthyunjayaswamya, 2021).
Synthetic Chemistry
- Synthesis of Indole Derivatives : Various methods for synthesizing indole derivatives, including 2-ethyl-3-methyl-1H-indole, have been explored. These synthetic routes are crucial for creating complex molecules used in pharmaceuticals and other applications (Sakamoto et al., 1987).
Mechanism of Action
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Ethyl 3-methyl-1H-indole-2-carboxylate is an active compound, and can be used in the synthesis of 2-phenylthiomethyl-indole derivatives, 2-phenylthiomethyl-indole derivative is a 5-lipoxygenase (5-LO) inhibitor .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTKUHAXKKOMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362408 | |
| Record name | 2-ethyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-methyl-1H-indole | |
CAS RN |
19013-49-1 | |
| Record name | 2-ethyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




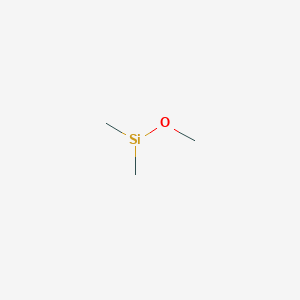


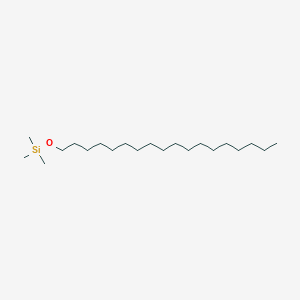
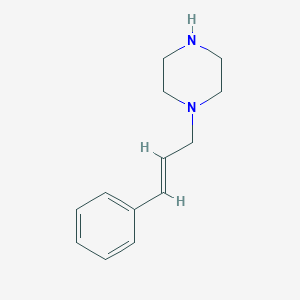


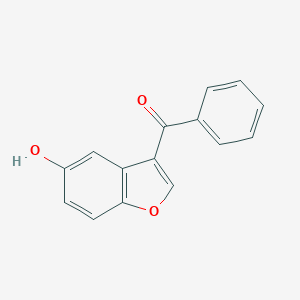



![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)
